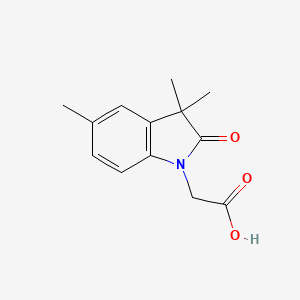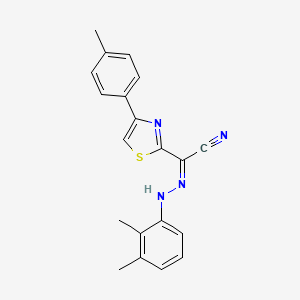![molecular formula C14H20ClN B2357633 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride CAS No. 1272758-22-1](/img/structure/B2357633.png)
3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C14H20ClN . It has a molecular weight of 237.77 g/mol . The IUPAC name for this compound is spiro[2,4-dihydro-1H-naphthalene-3,4’-piperidine];hydrochloride .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride can be represented by the canonical SMILES string: C1CC2(CCNC2)CC3=CC=CC=C31.Cl . This compound has a topological polar surface area of 12 Ų .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride include a molecular weight of 237.77 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 237.1284273 g/mol .科学的研究の応用
Gastric Antisecretory Agent Development
- Imaeda et al. (2017) explored 3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one derivatives as potential gastric antisecretory agents. These derivatives demonstrated strong inhibitory activity on H+,K+-ATPase and significantly reduced histamine-stimulated gastric acid secretion in rats. This research provides a new perspective in the drug design of potassium-competitive acid blockers (Imaeda et al., 2017).
Vesicular Acetylcholine Storage Inhibition
- Efange et al. (1994) synthesized semirigid vesamicol receptor ligands, including 3,4-dihydrospiro[naphthalene-1(2H),4'-piperidine] derivatives, to develop selective inhibitors of vesicular acetylcholine storage. These compounds displayed subnanomolar affinity for the vesamicol receptor, indicating their potential in modulating presynaptic cholinergic function (Efange et al., 1994).
Photochromic Properties Investigation
- Li et al. (2015) synthesized and investigated the photochromic properties of a novel spiro[indoline-naphthaline]oxazine derivative. The study revealed excellent photochromism in different solvents, opening pathways for applications in materials science (Li et al., 2015).
σ Receptor Affinity Studies
- Tacke et al. (2012) examined 1′-organyl-1,2,3,4-tetrahydrospiro[naphthalene-1,4′-piperidine] derivatives as high-affinity, selective σ1 ligands. These studies, involving structural and computational analysis, highlighted the potential of these compounds in enhancing pharmacological potency and selectivity (Tacke et al., 2012).
Green Synthesis Methodologies
- Feng et al. (2016) developed a green synthesis method for spiro[indoline-3,4′-pyrazolo[3, 4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives. This synthesis approach, utilizing ionic liquids and TsOH, showcased an efficient and environmentally friendly production method (Feng et al., 2016).
Spiroheterocyclic Compound Synthesis
- Meng et al. (2017) conducted research on the synthesis of spiroheterocyclic compounds. They demonstrated a four-component reaction leading to the creation of novel spiroheterocyclic derivatives, suggesting potential applications in drug discovery (Meng et al., 2017).
Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists
- Chaudhari et al. (2013) identified a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 channel blockers. This discovery, based on rational design and synthesis, could aid in the development of novel treatments for neuropathic pain (Chaudhari et al., 2013).
Antitumor and Anti-monoamine Oxidase Activities
- Markosyan et al. (2020) developed a synthesis method for 3-substituted 1H-spiro[benzo[h]-quinazoline-5,1'-cycloheptane]-2,4(3H,6H)-diones and found that these compounds possessed antitumor and anti-monoamine oxidase activities, highlighting their potential in therapeutic applications (Markosyan et al., 2020).
作用機序
3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride and its derivatives have been studied for their potential as gastric antisecretory agents . These compounds are designed to occupy two important lipophilic pockets (LP-1 and LP-2) of H⁺,K⁺-ATPase and can strongly bind to the K⁺-binding site .
将来の方向性
The study of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride and its derivatives as potential gastric antisecretory agents is a promising area of research . The ability of these compounds to strongly bind to the K⁺-binding site of H⁺,K⁺-ATPase suggests potential for the development of more potent proton pump inhibitors .
特性
IUPAC Name |
spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-4-13-11-14(6-5-12(13)3-1)7-9-15-10-8-14;/h1-4,15H,5-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOIUTUSAFEJSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272758-22-1 |
Source


|
| Record name | 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2357553.png)

![(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2357559.png)

![N-[3-(diethylamino)propyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B2357562.png)
![1-[(2,5-Dimethylphenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2357563.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B2357564.png)
![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2357565.png)

![(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl](/img/structure/B2357568.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357571.png)

